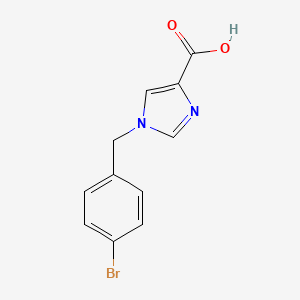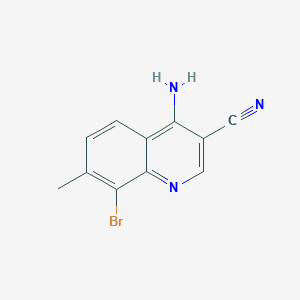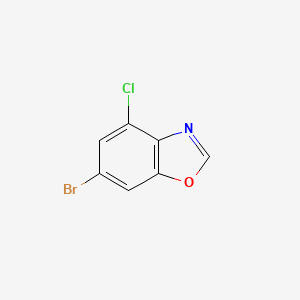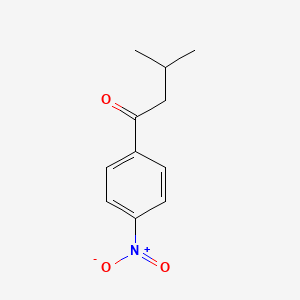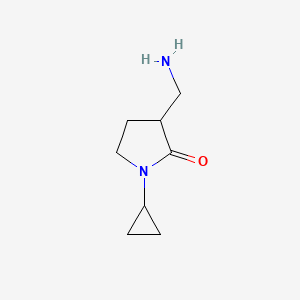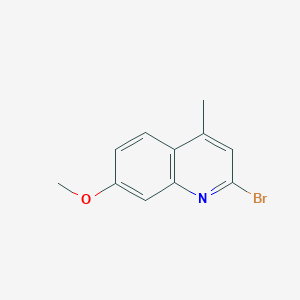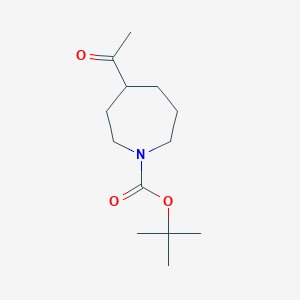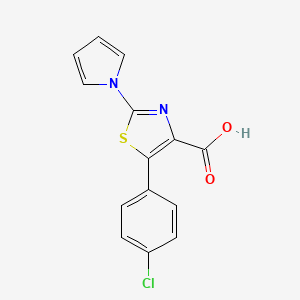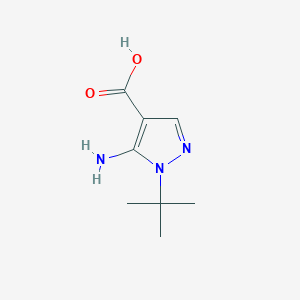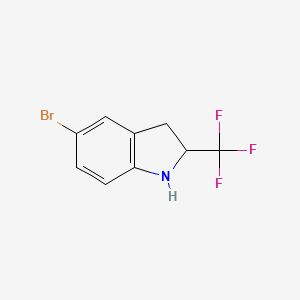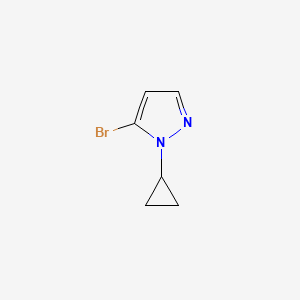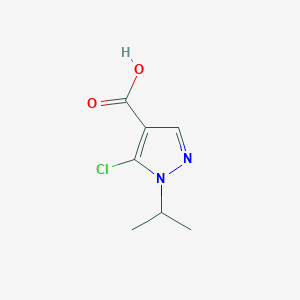
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it would have a chlorine atom attached at the 5th position, a propan-2-yl (isopropyl) group at the 1st position, and a carboxylic acid group at the 4th position .Scientific Research Applications
Synthesis and Characterization
5-Chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives are primarily used in the synthesis and characterization of complex organic compounds. For instance, the compound has been used in the synthesis of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, which were characterized through various methods including IR, NMR, mass spectrometry, and elemental analysis. Molecular docking studies of these compounds have been carried out to predict binding interactions with target proteins such as EGFR (G. Ganga Reddy et al., 2022).
Catalytic Synthesis and Antioxidant Agents
A series of derivatives synthesized from 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid have been studied for their antioxidant properties. These compounds were tested in vitro for antioxidant activity and showed potential as antioxidants. The correlation between in vitro antioxidant results and molecular docking studies was noted (G. Prabakaran et al., 2021).
Optical Nonlinearity and Applications
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates derived from this compound have been explored for their optical nonlinearity. These compounds, particularly those with a carboxylic acid group and ester substituent, demonstrated significant nonlinear optical properties, suggesting potential applications in optical limiting (B. Chandrakantha et al., 2013).
Computational Studies and Molecular Modeling
The compound and its derivatives have been subjects in various computational studies and molecular modeling. These studies involve density functional theory (DFT) calculations, molecular docking studies, and analysis of interactions with proteins, providing insights into the chemical and biological properties of these compounds (Li-qun Shen et al., 2012).
Structural Studies
X-ray crystallography has been used to determine the structures of derivatives of 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. These structural studies are crucial for understanding the physical and chemical properties of these compounds, leading to potential applications in various fields (S. Radi et al., 2015).
properties
IUPAC Name |
5-chloro-1-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZACMCPCGJMFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate](/img/structure/B1380333.png)
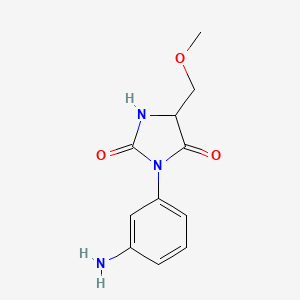
![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)
